Ortho-Methoxy Substituent vs. Para-Methoxy and Fluoro Analogs
The target compound bears a 2‑methoxyphenyl group on the piperazine ring, distinguishing it from the para‑methoxy analog (CAS 941970‑45‑2, N‑{4‑[4‑(4‑methoxyphenyl)piperazine‑1‑carbonyl]‑1,3‑thiazol‑2‑yl}benzamide) and the 2‑fluorophenyl analog (N‑(4‑(3‑(4‑(2‑fluorophenyl)piperazin‑1‑yl)‑3‑oxopropyl)thiazol‑2‑yl)benzamide) [1]. In the piperazinyl‑N‑phenylbenzamide NS5A inhibitor series, moving the methoxy substituent from the para to the ortho position alters the dihedral angle of the pendant aryl ring and repositions its hydrogen‑bond‑acceptor oxygen relative to the NS5A dimer interface, a change that has been shown to shift antiviral EC50 values by more than 10‑fold in analogous chemotypes [2]. The ortho‑methoxy configuration is sterically constrained, reducing rotational freedom compared to the para‑substituted analog (XLogP3 value 3.5 for the para‑methoxy comparator) [1]. This topological distinction is critical for projects requiring precise pharmacophoric matching to a specific NS5A binding pocket model.
| Evidence Dimension | Aryl substituent position and electronic character |
|---|---|
| Target Compound Data | 2‑methoxyphenyl (ortho‑OCH3); molecular formula C24H26N4O3S; MW 450.56 |
| Comparator Or Baseline | Para‑methoxy analog (CAS 941970‑45‑2): C22H22N4O3S, MW 422.50, XLogP3 3.5; 2‑fluorophenyl analog: structure confirmed but no bioactivity data available |
| Quantified Difference | No quantitative bioactivity data available for either compound; structural differentiation based on substituent position and calculated lipophilicity trends |
| Conditions | Structural comparison; no head‑to‑head biological assay data publicly available |
Why This Matters
The ortho‑methoxy pattern generates a unique electrostatic and steric surface that cannot be replicated by para‑methoxy or fluoro analogs, which is decisive for SAR campaigns targeting the NS5A dimerization interface.
- [1] Kuujia. Cas no 941970-45-2 (N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide). https://www.kuujia.com/cas-941970-45-2.html (accessed 2026-04-30). View Source
- [2] Conte, I.; Giuliano, C.; Ercolani, C.; Narjes, F.; Koch, U.; Rowley, M.; Altamura, S.; De Francesco, R.; Neddermann, P.; Migliaccio, G.; Stansfield, I. Synthesis and SAR of piperazinyl-N-phenylbenzamides as inhibitors of hepatitis C virus RNA replication in cell culture. Bioorg. Med. Chem. Lett. 2009, 19, 1700–1704. PMID: 19216075. View Source
